molecular formula C6H13N3O3 B13990147 (2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid

(2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid

Cat. No.: B13990147
M. Wt: 175.19 g/mol
InChI Key: KGWNQTTUJOZFCG-YFKPBYRVSA-N
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Description

(2S)-5-(Hydrazinylmethylideneamino)-2-hydroxypentanoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a hydrazinylmethylideneamino group attached to a hydroxypentanoic acid backbone, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid typically involves the reaction of suitable aldehydes with hydrazides. The process can be carried out using solution-based synthesis, mechanosynthesis, or solid-state melt reactions . These methods allow for the formation of the hydrazinylmethylideneamino group through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-(Hydrazinylmethylideneamino)-2-hydroxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-5-(Hydrazinylmethylideneamino)-2-hydroxypentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydrazinylmethylideneamino group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinylmethylideneamino derivatives and hydroxypentanoic acid derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

(2S)-5-(Hydrazinylmethylideneamino)-2-hydroxypentanoic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H13N3O3

Molecular Weight

175.19 g/mol

IUPAC Name

(2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid

InChI

InChI=1S/C6H13N3O3/c7-9-4-8-3-1-2-5(10)6(11)12/h4-5,10H,1-3,7H2,(H,8,9)(H,11,12)/t5-/m0/s1

InChI Key

KGWNQTTUJOZFCG-YFKPBYRVSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)O)CN=CNN

Canonical SMILES

C(CC(C(=O)O)O)CN=CNN

Origin of Product

United States

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